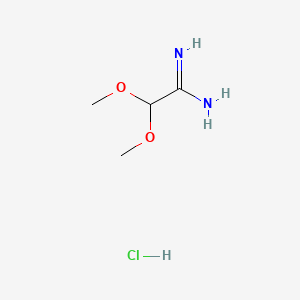
2,2-Dimethoxyacetimidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethoxyacetimidamide hydrochloride is a chemical compound with the molecular formula C4H10ClNO2 It is a derivative of acetamidine and is characterized by the presence of two methoxy groups attached to the acetimidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxyacetimidamide hydrochloride typically involves the reaction of 2,2-dimethoxyacetaldehyde with an appropriate amine under acidic conditions to form the corresponding imidamide. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound. The general reaction scheme can be represented as follows:
[ \text{2,2-Dimethoxyacetaldehyde} + \text{Amine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as:
Condensation Reaction: Combining 2,2-dimethoxyacetaldehyde with an amine in the presence of hydrochloric acid.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions
2,2-Dimethoxyacetimidamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,2-Dimethoxyacetimidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2,2-Dimethoxyacetimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.
類似化合物との比較
Similar Compounds
2,2-Dimethoxyethylamine hydrochloride: Similar in structure but with an ethylamine group instead of an imidamide group.
2,2-Dimethoxypropane: A related compound with a propane backbone.
2,5-Dimethoxyphenethylamine: A phenethylamine derivative with methoxy groups.
Uniqueness
2,2-Dimethoxyacetimidamide hydrochloride is unique due to its specific imidamide structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
特性
分子式 |
C4H11ClN2O2 |
|---|---|
分子量 |
154.59 g/mol |
IUPAC名 |
2,2-dimethoxyethanimidamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-7-4(8-2)3(5)6;/h4H,1-2H3,(H3,5,6);1H |
InChIキー |
LJRPGJDNJOXUFV-UHFFFAOYSA-N |
正規SMILES |
COC(C(=N)N)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


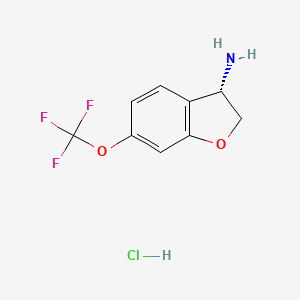
![N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline](/img/structure/B14006464.png)
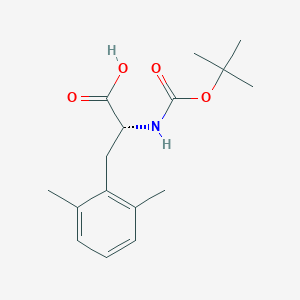

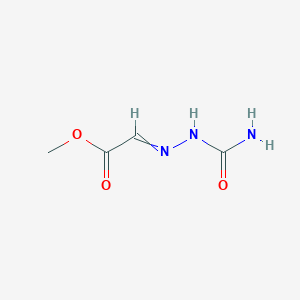

![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile](/img/structure/B14006503.png)
![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)
![Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate](/img/structure/B14006517.png)
![2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol](/img/structure/B14006525.png)
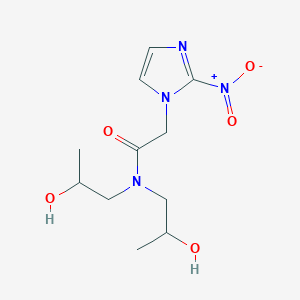
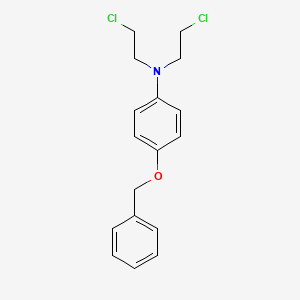
![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)

